2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 4-methoxyphenyl group, a 2-oxoethyl group, a 1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl group, and a benzoate group. Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.Physical And Chemical Properties Analysis
The compound is a dark yellow powder with a melting point of 149–151 °C . It has an IR (KBr disk) of νcm −1 1154, 1297 (SO 2), 1675 (C=O), 3361 (NH), and LC-MS (ESI) m/z: 318 ([M-H] −, 100) .Scientific Research Applications
Synthesis and Anticancer Activities
Research focusing on the synthesis of compounds based on the scaffolds of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide has demonstrated moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Compounds derived from this scaffold, particularly those involving substitutions at specific positions, have shown potential as anticancer agents due to their ability to inhibit cancer cell growth. Further studies have indicated that this inhibition may be partly due to the inhibition of tubulin polymerization, highlighting their potential in cancer therapy (Kamal et al., 2011).
Nematocidal Activity
A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, synthesized from a similar chemical framework, have shown good nematocidal activity against Bursaphelenchus xylophilus. The corrected mortality of specific compounds at certain concentrations was significantly higher than that of the commercial seed coating agent Tioxazafen. These compounds have demonstrated the ability to decrease the head swinging, body fluctuation, and body bending frequency of B. xylophilus after treatment, inhibit respiration, decrease oxygen consumption, and cause fluid leakage of B. xylophilus. This indicates their potential as lead compounds for the development of new nematicides with good druggability properties similar to those of Tioxazafen (Liu et al., 2022).
properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-31-18-12-10-17(11-13-18)24-21(27)14-32-23(28)16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)33(29,30)26-22/h2-13,22,25-26H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRXVFTBGMTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate |
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